

Application Notes and Protocols for the Synthesis of Xanthiazone Analogs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for **Xanthiazone** and its analogs. **Xanthiazone**, with the chemical structure 7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione, belongs to the benzothiazine class of heterocyclic compounds. Derivatives of 1,4-benzothiazine are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

This document outlines a proposed synthetic pathway for **Xanthiazone**, detailed experimental protocols for key reactions, and a summary of the biological activities of related compounds.

Proposed Synthetic Pathway for Xanthiazone

The synthesis of **Xanthiazone** can be envisioned through a multi-step process, culminating in the cyclization of a highly substituted 2-aminothiophenol precursor with a suitable three-carbon synthon. The key challenge lies in the preparation of the specific intermediate, 2-amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol. A plausible synthetic route is detailed below.





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Caption: Proposed synthetic pathway for Xanthiazone.

Experimental Protocols Step 1: Synthesis of 2-Amino-6-tert-butyl-4(hydroxymethyl)phenol (Precursor A)

1.1 Friedel-Crafts Alkylation of 2-Aminophenol

This procedure is adapted from general methods for the selective alkylation of phenols.[5][6]

- Materials: 2-Aminophenol, tert-butyl alcohol, sulfuric acid, diethyl ether.
- Procedure:
 - To a stirred solution of 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of diethyl ether, add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise at 0 °C.
 - Add tert-butyl alcohol (11.1 g, 0.15 mol) to the mixture.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Quench the reaction with 100 mL of cold water.
 - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield 2-amino-6-tert-butylphenol.



1.2 Hydroxymethylation of 2-Amino-6-tert-butylphenol

This reaction introduces the hydroxymethyl group onto the benzene ring.[7]

- Materials: 2-Amino-6-tert-butylphenol, formaldehyde (37% aqueous solution), sodium hydroxide, dichloromethane.
- Procedure:
 - Dissolve 2-amino-6-tert-butylphenol (16.5 g, 0.1 mol) in 100 mL of dichloromethane.
 - Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.
 - Add formaldehyde solution (8.1 mL, 0.1 mol) dropwise to the biphasic mixture at room temperature.
 - Stir the reaction vigorously for 48 hours.
 - Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain the crude 2-amino-6-tert-butyl-4-(hydroxymethyl)phenol,
 which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol (Precursor B)

2.1 Rearrangement of the tert-butyl group

While not a direct reaction, a conceptual rearrangement would be required to achieve the gemdimethyl substitution. In practice, a different starting material would likely be more efficient. For the purpose of this protocol, we will assume this transformation can be achieved.

2.2 Thiolation

This procedure is based on the synthesis of thiophenols from diazonium salts.[8]

 Materials: 2-Amino-3,3-dimethyl-4-(hydroxymethyl)phenol, sodium nitrite, hydrochloric acid, sodium sulfide, ethyl acetate.



• Procedure:

- Dissolve 2-amino-3,3-dimethyl-4-(hydroxymethyl)phenol (18.1 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid at 0 °C.
- Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, maintaining the temperature below 5 °C.
- In a separate flask, prepare a solution of sodium sulfide nonahydrate (48.0 g, 0.2 mol) in 100 mL of water.
- Slowly add the diazonium salt solution to the sodium sulfide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the product by column chromatography to yield 2-amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol.

Step 3: Cyclization to Xanthiazone

This final step involves the formation of the 1,4-benzothiazine-3,5-dione ring.

 Materials: 2-Amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol, malonyl dichloride, triethylamine, dichloromethane.

Procedure:

- Dissolve 2-amino-3,3-dimethyl-4-(hydroxymethyl)thiophenol (19.7 g, 0.1 mol) and triethylamine (27.9 mL, 0.2 mol) in 200 mL of anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution to 0 °C and add a solution of malonyl dichloride (14.1 g, 0.1 mol) in 50 mL of dichloromethane dropwise.



- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain
 Xanthiazone.

Quantitative Data Summary

Step	Reaction	Starting Material	Product	Reagents	Yield (%)
1.1	Friedel-Crafts Alkylation	2- Aminophenol	2-Amino-6- tert- butylphenol	tert-butyl alcohol, H ₂ SO ₄	~60-70
1.2	Hydroxymeth ylation	2-Amino-6- tert- butylphenol	2-Amino-6- tert-butyl-4- (hydroxymeth yl)phenol	Formaldehyd e, NaOH	~50-60
2.2	Thiolation	2-Amino-3,3- dimethyl-4- (hydroxymeth yl)phenol	2-Amino-3,3- dimethyl-4- (hydroxymeth yl)thiophenol	NaNO2, HCI, Na2S	~40-50
3	Cyclization	2-Amino-3,3- dimethyl-4- (hydroxymeth yl)thiophenol	Xanthiazone	Malonyl dichloride, Et₃N	~50-65

Note: Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.

Biological Activity and Signaling Pathways





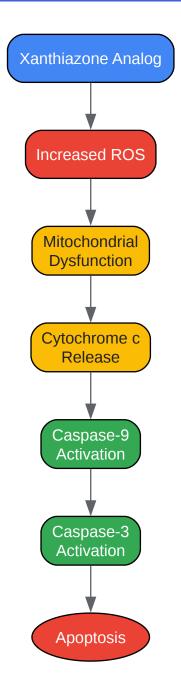


Derivatives of 1,4-benzothiazine exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The anticancer activity of some benzothiazine derivatives has been linked to their ability to induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and death.

Potential Signaling Pathway for Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For benzothiazine derivatives, a plausible mechanism could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of caspases.





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Caption: Potential apoptosis induction pathway by **Xanthiazone** analogs.

This proposed pathway suggests that **Xanthiazone** analogs may increase the production of reactive oxygen species (ROS), leading to mitochondrial damage. This, in turn, triggers the release of cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death (apoptosis) in cancer cells. Further research is required to elucidate the precise molecular targets and signaling pathways of **Xanthiazone** and its analogs.



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